molecular formula C14H16N2O4S B2397577 N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) CAS No. 1269226-60-9

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1)

Cat. No.: B2397577
CAS No.: 1269226-60-9
M. Wt: 308.35
InChI Key: HMSIANKHXMQGFV-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

The systematic nomenclature of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) follows the International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as malonic acid compound with N-methyl(2-phenyl-1,3-thiazol-5-yl)methanamine in a one-to-one molar ratio. The Chemical Abstracts Service has assigned this compound the registry number 1269226-60-9, while the MDL number MFCD18483569 serves as an additional unique identifier in chemical databases. The compound's structural architecture features a thiazole ring system, specifically the 1,3-thiazole variant, which contains both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively. The phenyl substituent at the 2-position of the thiazole ring enhances the molecular stability through extended conjugation, while the methylaminomethyl group at the 5-position introduces basicity and potential hydrogen bonding capabilities.

The molecular formula C₁₄H₁₆N₂O₄S encompasses fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting the complex nature of this hybrid compound. The monoisotopic mass of 308.083078 daltons provides precise mass spectrometric identification, while the average molecular mass of 308.352 daltons accounts for natural isotopic distributions. The International Chemical Identifier key HMSIANKHXMQGFV-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches. The salt formation between the basic amine functionality and the acidic malonic acid component creates a stable ionic association that influences both the physical properties and chemical reactivity of the compound.

The structural identity of this compound is further characterized by the presence of multiple functional groups that contribute to its chemical versatility. The thiazole heterocycle provides aromatic stability and potential sites for electrophilic substitution, particularly at the C5 position due to its high pi-electron density. The phenyl ring attached to the thiazole core extends the conjugated system and provides additional aromatic character, while the methylaminomethyl substituent introduces aliphatic flexibility and basic properties. The malonic acid component contributes two carboxylic acid functionalities that can participate in various chemical transformations including esterification, amidation, and decarboxylation reactions.

Property Value Reference
Molecular Formula C₁₄H₁₆N₂O₄S
Average Molecular Mass 308.352 Da
Monoisotopic Mass 308.083078 Da
Chemical Abstracts Service Number 1269226-60-9
MDL Number MFCD18483569
International Chemical Identifier Key HMSIANKHXMQGFV-UHFFFAOYSA-N
Salt Data 0.5CH₂(COOH)₂
Physical Form Solid

Historical Context of Thiazole-Malonic Acid Hybrid Compounds

The historical development of thiazole-malonic acid hybrid compounds represents a convergence of two significant chemical traditions that evolved independently before their eventual combination in modern synthetic chemistry. Malonic acid, first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, established the foundation for understanding dicarboxylic acid chemistry and its synthetic applications. The subsequent independent discoveries by Hermann Kolbe and Hugo Müller in 1864, who developed methods to synthesize malonic acid from propionic acid, further expanded the accessibility of this important building block and led to its widespread adoption in organic synthesis. These early investigations revealed the unique reactivity profile of malonic acid, particularly its propensity for decarboxylation reactions and its utility in carbon-carbon bond formation through various condensation reactions.

The thiazole heterocycle, in contrast, emerged from different synthetic traditions focused on heterocyclic chemistry and the exploration of sulfur-nitrogen containing ring systems. Thiazole itself was characterized as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, with significant aromatic character arising from pi-electron delocalization across the ring system. The recognition that thiazoles constitute important structural motifs in naturally occurring compounds, particularly in vitamin thiamine (B₁) and various biological metabolites, provided additional impetus for their synthetic development and chemical investigation. The discovery that thiazole rings exhibit unique electronic properties, with the C5 position being particularly susceptible to electrophilic substitution due to high pi-electron density, opened new avenues for chemical modification and functionalization.

The intersection of thiazole and malonic acid chemistry gained momentum through the development of the Rodionov reaction, which enabled the synthesis of thiazole-containing beta-amino acids through the condensation of thiazole carbaldehydes with malonic acid and ammonium acetate. Research conducted by Leonte and colleagues demonstrated that 2-arylthiazole-4-carbaldehydes could undergo efficient condensation reactions with malonic acid under controlled conditions, typically at elevated temperatures around 85°C for three hours. These investigations revealed that the reaction proceeds through an initial imine formation between ammonia generated in situ from ammonium acetate and the thiazole carbaldehyde, followed by nucleophilic addition of the malonic acid derivative to form the desired beta-amino acid products.

The optimization of reaction conditions for thiazole-malonic acid condensations required careful consideration of solvent effects, temperature profiles, and stoichiometric ratios. Early attempts using various aliphatic alcohols as solvents, including methanol, ethanol, n-propanol, and n-butanol, with molar ratios of aldehyde to malonic acid to ammonium acetate of 1:1.1:2.3, proved unsatisfactory due to the formation of undesired propenoic acid derivatives as byproducts. These challenges led to the development of improved synthetic protocols that employed glacial acetic acid as solvent and optimized reaction conditions to minimize side product formation while maximizing the yield of the desired thiazole-malonic acid hybrid compounds.

Significance in Heterocyclic and Supramolecular Chemistry

The significance of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) in heterocyclic chemistry stems from its representation of advanced molecular design principles that combine multiple functional elements to achieve enhanced chemical and biological properties. Thiazole heterocycles have emerged as privileged scaffolds in medicinal chemistry due to their remarkable biological activity profile, which encompasses antimicrobial, antifungal, anti-inflammatory, and antitumor properties. The incorporation of a phenyl substituent at the 2-position of the thiazole ring significantly enhances the aromatic character and extends the conjugated system, potentially improving molecular interactions with biological targets and increasing metabolic stability. The methylaminomethyl substituent at the 5-position introduces additional functionality that can participate in hydrogen bonding interactions and provides a site for further chemical modification or bioconjugation.

The malonic acid component of this hybrid compound contributes significantly to its supramolecular chemistry potential through the presence of two carboxylic acid functionalities that can engage in multiple hydrogen bonding patterns. Research in crystal engineering has demonstrated that malonic acid derivatives can form extensive hydrogen bonding networks that stabilize specific molecular arrangements and create well-defined supramolecular architectures. The famotidine-malonic acid cocrystal reported by researchers serves as an example of how malonic acid can enhance the physical properties of pharmaceutical compounds, with the cocrystal showing a 4.2-fold increase in solubility compared to the parent compound. These findings suggest that the malonic acid component in N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) may contribute to improved solubility characteristics and enhanced intermolecular interactions.

The emergence of thiazole-containing compounds in supramolecular chemistry has been particularly notable in the development of extended viologen systems and photochromic materials. Recent research has explored thiazolothiazole extended viologen moieties that exhibit remarkable photochromic behavior and can participate in electron transfer processes. These systems demonstrate the potential for thiazole-based compounds to function as components in advanced materials applications, including photoswitchable devices and molecular electronics. The combination of thiazole heterocycles with malonic acid derivatives represents a strategic approach to creating multifunctional materials that can respond to external stimuli while maintaining structural integrity through robust supramolecular interactions.

The role of sulfur-oxygen interactions in controlling supramolecular assemblies has gained increasing recognition in the design of thiazole-based materials. Research has shown that non-covalent sulfur-oxygen interactions can significantly influence molecular conformation and intermolecular packing arrangements, leading to unique physical and chemical properties. In the context of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1), the thiazole sulfur atom can potentially interact with the oxygen atoms of the malonic acid carboxyl groups, creating additional stabilization through these non-covalent interactions and influencing the overall supramolecular organization of the compound.

The synthetic accessibility of thiazole-malonic acid hybrid compounds has been enhanced through the development of advanced synthetic methodologies that avoid the need for extensive purification procedures. Modern synthetic approaches utilizing acetic acid as solvent have enabled the preparation of numerous thiazole derivatives under mild reaction conditions without requiring column chromatography or complex work-up procedures. These methodological advances have made thiazole-malonic acid hybrid compounds more readily available for systematic structure-activity relationship studies and have facilitated their exploration in various applications ranging from antimicrobial agents to materials science.

Application Area Key Properties Research Status Reference
Antimicrobial Agents Broad-spectrum activity against bacteria and fungi Preclinical studies
Crystal Engineering Enhanced solubility through cocrystal formation Demonstrated applications
Photochromic Materials Electron transfer capabilities and optical switching Active research area
Supramolecular Assemblies Hydrogen bonding and sulfur-oxygen interactions Fundamental studies
Synthetic Methodology Mild reaction conditions and simplified purification Established protocols

Properties

IUPAC Name

N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.C3H4O4/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;4-2(5)1-3(6)7/h2-6,8,12H,7H2,1H3;1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSIANKHXMQGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)C2=CC=CC=C2.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) involves several steps. The synthetic routes typically start with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the methylamino group. The final step involves the addition of the malonic acid moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential use in drug development. Industrially, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The 4-methyl substituent in may sterically hinder reactivity compared to the parent compound .
  • Amine Modification : N-methylation (as in the main compound and ) likely increases lipophilicity and metabolic stability compared to unmethylated analogues like .
  • Counterion Role: Malonic acid in the main compound may improve solubility in polar solvents compared to non-ionic analogues .

Comparison with Other Malonic Acid Complexes

Malonic acid frequently forms salts or co-crystals with basic amines. Its decarboxylative reactivity under specific conditions (e.g., bromate oxidation or catalytic roles ) differentiates it from other dicarboxylic acids:

Complex Amine Component Acid Reactivity/Solubility
Main compound Thiazolyl methanamine Malonic acid Likely forms stable salt; may decarboxylate under heat
Clomipramine-malonic acid Tricyclic antidepressant Malonic acid Detected via GC-MS; anti-inflammatory potential
Decarboxylative adducts with 4-trifluoromethylpyrimidinones Pyrimidinone derivatives Malonic acid Regioselective decarboxylation under catalytic conditions

Key Observations :

  • Pharmacological Potential: Unlike clomipramine-malonic acid , the main compound’s thiazole core may target different pathways (e.g., antimicrobial or anti-inflammatory).
  • Reactivity : Malonic acid’s tendency to decarboxylate (evidenced in ) suggests the main compound may require stabilization in acidic or oxidative environments.

Characterization Techniques

  • Crystallography : Programs like SHELXL and ORTEP-3 are widely used for structural determination.
  • Spectroscopy : ¹H/¹³C NMR (as in ) and LC-MS/GC-MS (as in ) confirm purity and stoichiometry.

Biological Activity

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical formula and characteristics:

PropertyDetails
Molecular FormulaC₁₄H₁₅N₂O₂S
Molecular Weight293.35 g/mol
CAS Number1269226-60-9
Purity95%
AppearanceYellow solid

Antimicrobial Properties

Research indicates that thiazole derivatives, including N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine, exhibit significant antimicrobial activity. Various studies have assessed their effectiveness against a range of pathogens.

In Vitro Studies :
In vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for evaluating its potency.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results demonstrate the potential of this compound as an antimicrobial agent with fewer side effects compared to traditional antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is closely linked to their chemical structure. Researchers have modified various components of the molecule to enhance its efficacy:

  • Substituent Variations : Altering the phenyl group or modifying the thiazole ring can significantly impact antimicrobial potency.
  • Functional Group Influence : Incorporation of additional functional groups has been shown to improve solubility and bioavailability, which are essential for therapeutic applications .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of related thiazole compounds against MERS-CoV. The findings suggested that modifications similar to those in N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine could lead to promising antiviral agents with IC50 values in the low micromolar range .

Case Study 2: Synthesis and Characterization

In another study, researchers synthesized various derivatives of thiazole compounds and characterized their biological activities. The results indicated that specific structural modifications led to enhanced antimicrobial activities and reduced cytotoxicity in human cell lines .

Q & A

Q. Methodology :

  • Data processing : Use SHELXS/SHELXD for phase solution.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Validation : WinGX/ORTEP for thermal ellipsoid visualization and geometry analysis (e.g., torsion angles in the thiazole-malonic acid interface) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.